molecular formula C10H9F2NO3 B2917944 Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate CAS No. 479690-12-5

Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate

Cat. No.: B2917944
CAS No.: 479690-12-5
M. Wt: 229.183
InChI Key: WUYRYPMGEJJAHJ-UHFFFAOYSA-N
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Description

Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate is an organic compound featuring a carbamoyl group (-CONH-) attached to a 2,4-difluorophenyl ring and an acetate ester moiety. Notably, commercial availability of this compound is restricted, as indicated by its discontinued status in CymitQuimica catalogs . The 2,4-difluorophenyl group is a common pharmacophore in medicinal chemistry, often associated with enhanced metabolic stability and binding affinity in drug candidates.

Properties

IUPAC Name

methyl 3-(2,4-difluoroanilino)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO3/c1-16-10(15)5-9(14)13-8-3-2-6(11)4-7(8)12/h2-4H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYRYPMGEJJAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)NC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a precursor for the development of pharmaceutical drugs, particularly those targeting neurological and inflammatory conditions.

    Industry: The compound is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme . This inhibition can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Groups

Methyl 2-(7-(2-(2,4-Difluorophenyl)-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate (EMAC10163h)
  • Structure : Incorporates a coumarin core (2H-chromen-2-one) linked to the 2,4-difluorophenyl group via an oxoethoxy bridge.
  • Synthesis: Prepared via reaction of EMAC10163 with 2-chloro-1-(2,4-difluorophenyl)ethanone in acetonitrile/K₂CO₃ (49% yield) .
  • Properties : Melting point: 188–190°C; pale yellow solid.
  • Applications : Studied for tumor-associated carbonic anhydrase inhibition, highlighting biological relevance .
Methyl 2-((2-[(2,4-Difluoroanilino)carbonyl]-3-thienyl)sulfanyl)acetate (CAS 303151-08-8)
  • Structure : Features a thiophene ring with a sulfanyl (-S-) linker and the 2,4-difluorophenylcarbamoyl group.
  • Molecular Formula: C₁₄H₁₁F₂NO₃S₂; molecular weight: 343.37 g/mol .
Ethyl 2-[(2,4-Difluorophenyl)hydrazinylidene]-3-oxobutanoate
  • Structure: Contains a hydrazine-derived (-N=N-) group and oxobutanoate ester.
  • Synthesis : Derived from diazotization of 2,4-difluoroaniline followed by coupling with ethyl acetoacetate .

Physicochemical Properties

Compound Name Melting Point (°C) Yield (%) Molecular Formula Key Functional Groups
Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate N/A N/A C₁₀H₉F₂NO₃ Carbamoyl, acetate ester
EMAC10163h 188–190 49.0 C₂₃H₁₉F₂NO₆ Coumarin, oxoethoxy
CAS 303151-08-8 N/A N/A C₁₄H₁₁F₂NO₃S₂ Thiophene, sulfanyl
Ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate N/A N/A C₁₂H₁₁F₂N₂O₃ Hydrazine, oxobutanoate

Biological Activity

Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C10H10F2N2O3
  • CAS Number : 479690-12-5

The presence of the difluorophenyl group suggests potential interactions with biological targets, particularly in the context of enzyme inhibition.

Target Enzymes

This compound is hypothesized to interact with cyclooxygenase (COX) enzymes, similar to other compounds in its class. By inhibiting COX enzymes, the compound may influence the arachidonic acid cascade, reducing the production of prostanoids involved in inflammatory processes.

Biochemical Pathways

The inhibition of COX enzymes is significant as it can lead to:

  • Reduced Inflammation : The compound may exhibit anti-inflammatory properties by decreasing prostaglandin synthesis.
  • Potential Analgesic Effects : By modulating pain pathways through COX inhibition, it may serve as an analgesic agent.

Anti-inflammatory Effects

Research has shown that compounds with similar structures exhibit notable anti-inflammatory effects. This compound's ability to inhibit COX enzymes suggests it could be effective in treating conditions characterized by inflammation.

Cytotoxicity Studies

In vitro studies evaluating cytotoxicity have indicated that compounds structurally related to this compound do not exhibit significant cytotoxic effects at concentrations that demonstrate biological activity. For instance, one study reported that related compounds had IC50 values greater than 750 µM, indicating low toxicity while retaining efficacy against target pathogens .

Table: Summary of Biological Activities

Study Compound Target Activity IC50 (µM) Remarks
This compoundCOX EnzymesInhibitionNot specifiedPotential anti-inflammatory
Related CompoundsMycobacterium tuberculosisAntimycobacterialMIC = 1.56High selectivity index
Various CarbamatesAChE/BChE InhibitorsInhibitionIC50 = 22.23 - 36.05Potent inhibitors with low cytotoxicity

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate?

  • Methodological Answer : A diazonium salt coupling strategy is frequently utilized. For example, 2,4-difluoroaniline can be diazotized in dilute HCl and reacted with ethyl acetoacetate under controlled conditions (e.g., 273 K in ethanol with sodium acetate). This approach is analogous to the synthesis of structurally similar compounds like ethyl 2-[(2,4-difluorophenyl)amino]acetate, which achieved a 89% yield after recrystallization .
  • Key Reaction Parameters :

StepReagents/ConditionsYield
DiazotizationNaNO₂, HCl, 273 K-
CouplingEthyl acetoacetate, ethanol, NaOAc89%

Q. How is the structural characterization of this compound validated in academic research?

  • Methodological Answer : X-ray crystallography using tools like ORTEP-3 is critical for confirming molecular geometry and hydrogen-bonding networks. For example, orthorhombic crystal systems (e.g., Pca2₁) with unit cell parameters (a = 21.814 Å, b = 9.0079 Å, c = 13.188 Å) and intramolecular hydrogen bonds (e.g., N–H⋯O interactions) are analyzed to validate structural integrity .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the synthesis or predict physicochemical properties of this compound?

  • Methodological Answer : Hybrid functionals combining exact exchange and gradient corrections (e.g., Becke’s 1993 functional) are used to predict thermochemical properties like atomization energies (average deviation: ±2.4 kcal/mol). The Colle-Salvetti correlation-energy formula, adapted into density-functional frameworks, further refines predictions for molecular systems with heteroatoms or fluorine substituents .
  • Computational Workflow :

Geometry optimization using B3LYP/6-31G(d).

Frequency analysis to confirm stationary points.

Thermodynamic property calculation with gradient-corrected functionals.

Q. How can conflicting LCMS/HPLC data during analytical profiling be resolved?

  • Methodological Answer : Method optimization is essential. For instance, patent data demonstrate that trifluoroacetic acid (TFA) mobile phases (e.g., SMD-TFA50) or ammonium acetate buffers (SQD-AA05) improve peak resolution for fluorinated analogs. Validation against reference standards (e.g., EP Impurities A/B) ensures accuracy .
  • Analytical Conditions :

MethodColumnMobile PhaseRetention Time
SMD-TFA50C180.05% TFA in H₂O/MeCN0.99 min
SQD-AA05C185 mM NH₄OAc in H₂O/MeCN1.05 min

Q. What strategies address discrepancies in crystallographic data for fluorinated carbamates?

  • Methodological Answer : Twin refinement and domain ratio analysis (e.g., 0.58:0.42 for inversion twins) are applied to resolve ambiguities. Intramolecular interactions (e.g., S(6) ring motifs via N–H⋯O bonds) and packing patterns (parallel (001) sheets) are prioritized to validate structural models .

Data Contradiction Analysis

Q. Why might experimental and computational bond lengths deviate for fluorinated carbamoyl groups?

  • Methodological Answer : Discrepancies often arise from electron correlation effects not fully captured by DFT. For example, C–F bond lengths in fluorophenyl groups may vary by ±0.02 Å between X-ray data and B3LYP predictions. Multi-reference methods (e.g., CASSCF) or dispersion corrections (e.g., D3-BJ) mitigate these errors .

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